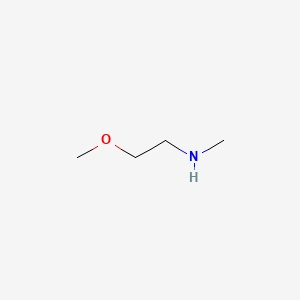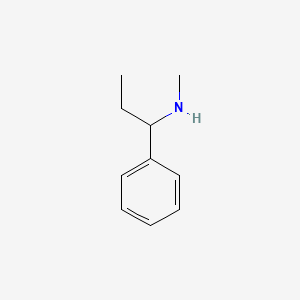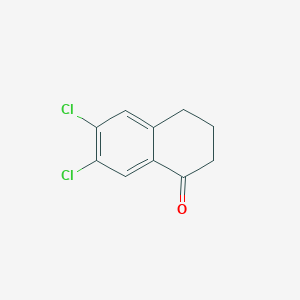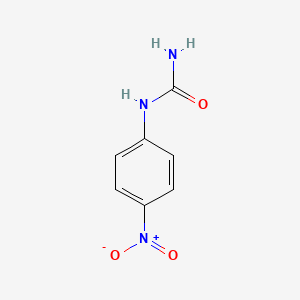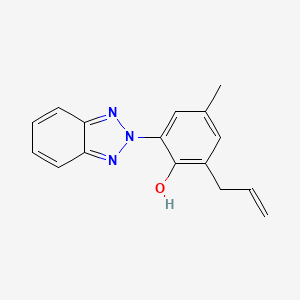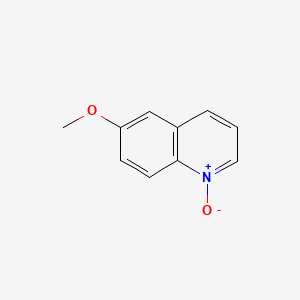
6-甲氧基喹啉 N-氧化物
描述
6-Methoxyquinoline N-oxide is a member of quinolines . It is also known by other names such as Quinoline, 6-methoxy-, 1-oxide; 6-Methoxy-1-oxidoquinolin-1-ium . The molecular formula of 6-Methoxyquinoline N-oxide is C10H9NO2 .
Molecular Structure Analysis
The molecular weight of 6-Methoxyquinoline N-oxide is 175.18 . The InChI key is BWEGRKPOJXNZSK-UHFFFAOYSA-N . The SMILES string representation is COc1ccc2n+cccc2c1 .
Chemical Reactions Analysis
The standard molar enthalpy of formation of 6-Methoxyquinoline N-oxide was studied using static-bomb calorimetry .
Physical And Chemical Properties Analysis
6-Methoxyquinoline N-oxide is a solid at 20 degrees Celsius . Its melting point ranges from 108.0 to 112.0 °C .
科学研究应用
1. 分子能量学
结晶 6-甲氧基喹啉 N-氧化物的标准摩尔生成焓一直是研究的主题,对于了解其能量性质和在包括材料科学和化学合成在内的各个领域的潜在应用至关重要 (席尔瓦等人,2003)。
2. 超分子研究
已经对 6-甲氧基喹啉 N-氧化物二水合物的晶体结构进行了研究,揭示了不寻常的水通道和两条相交的水柱的存在。这种研究有助于了解超分子相互作用,并可能对制药和材料科学至关重要 (莫雷诺-富肯等人,2013)。
3. 荧光研究
已经研究了 6-甲氧基喹啉及其衍生物(如奎宁和奎尼丁)的荧光特性,揭示了它们在光学和传感器应用中的潜力。了解这些特性有助于开发用于各种应用的新材料和传感器 (舒尔曼等人,1974)。
4. 化学传感器开发
6-甲氧基喹啉衍生物已被评估为镉等金属离子的化学传感器。它们的选择性响应和与特定金属离子相互作用后荧光发生变化,使它们成为开发新的环境和分析传感器的有希望的候选者 (普罗迪等人,2001)。
5. 光物理性质
研究 6-甲氧基喹啉的光物理性质,如溶剂化动力学和荧光,对于在光化学和光子学中的应用非常重要。这些性质对于设计新型光子材料和了解各种溶剂中的分子相互作用至关重要 (潘特等人,1991)。
6. 生物医学分析
6-甲氧基喹啉衍生物在水性介质中表现出强荧光,使其可用于生物医学分析。它们在很宽的 pH 范围内具有稳定性和强荧光,使其适用于各种生物医学应用中的荧光标记试剂 (平野等人,2004)。
安全和危害
6-Methoxyquinoline N-oxide may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
属性
IUPAC Name |
6-methoxy-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-5-10-8(7-9)3-2-6-11(10)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEGRKPOJXNZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291678 | |
| Record name | 6-Methoxyquinoline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6563-13-9 | |
| Record name | 6-Methoxyquinoline 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxyquinoline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxyquinoline N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the crystal structure of 6-Methoxyquinoline N-oxide dihydrate?
A: The crystal structure of 6-Methoxyquinoline N-oxide dihydrate (C10H9NO2·2H2O) exhibits fascinating two-dimensional water networks. These networks manifest as unusual water channels and two sets of intersecting perpendicular columns formed by water molecules. Notably, the oxygen atom of the N-oxide group actively participates in one of the channels, bridging water molecules. This is in contrast to the other channel, which is formed solely by water molecules. []
Q2: How is the molecular packing of 6-Methoxyquinoline N-oxide dihydrate confirmed and compared to other similar compounds?
A: Hirshfeld surface analysis is employed to confirm the intricate molecular packing observed in 6-Methoxyquinoline N-oxide dihydrate. This technique allows for a detailed examination of intermolecular interactions. Further insights are gained by comparing the Hirshfeld surface analysis results with data from other related isoquinoline systems, providing a broader structural context. []
Q3: What computational chemistry methods have been used to study 6-Methoxyquinoline N-oxide?
A: Theoretical studies of 6-Methoxyquinoline N-oxide commonly utilize Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, specifically employing the B3LYP functional with the 6-311++G(d,p) basis set. These methods provide valuable information on bond lengths, angles, and electronic properties, complementing experimental findings. []
Q4: Has 6-Methoxyquinoline N-oxide been used in the formation of adducts with metal complexes?
A: Yes, 6-Methoxyquinoline N-oxide has been successfully used as a ligand (L) in the synthesis of Dimethyltin(IV)dichloride adducts with the general formula Me2SnCl2L2. The characterization of these adducts relies on techniques such as 1H, 13C, 119Sn NMR, and Mossbauer spectroscopy. These studies provide insights into the coordination chemistry of 6-Methoxyquinoline N-oxide and its interaction with metal centers. []
Q5: Are there examples of co-crystals involving 6-Methoxyquinoline N-oxide, and what intermolecular interactions are observed?
A: Yes, a co-crystal of 6-Methoxyquinoline N-oxide with hydroquinone (2:1 ratio) has been reported. The crystal structure reveals a key O—H⋯O hydrogen bond between the N-oxide group of 6-Methoxyquinoline N-oxide and the hydroxyl group of hydroquinone, with a donor–acceptor distance of 2.6118 (18) A. Additionally, weaker C—H⋯O hydrogen bonds contribute to the overall stability of the co-crystal. This structure demonstrates the potential of 6-Methoxyquinoline N-oxide to engage in supramolecular assemblies via hydrogen bonding. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


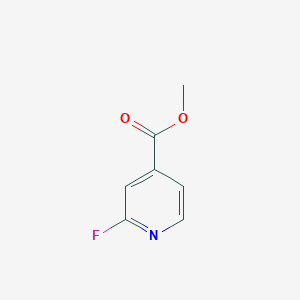
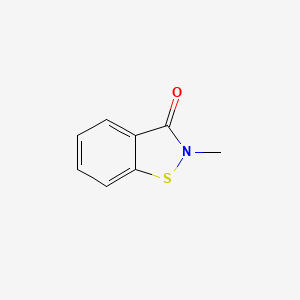
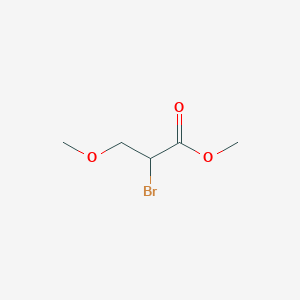
![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)
